Cyclopentylmagnesium Bromide

Overview

Description

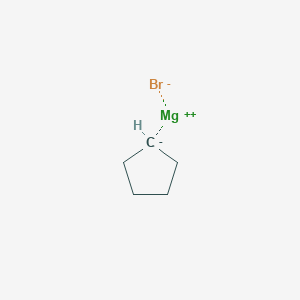

Cyclopentylmagnesium Bromide, also known as this compound, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is highly reactive and useful in forming carbon-carbon bonds. The molecular formula of bromocyclopentylmagnesium is C5H9BrMg, and it is typically found as a solution in diethyl ether or tetrahydrofuran .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylmagnesium Bromide is synthesized through the reaction of cyclopentyl bromide with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C5H9Br+Mg→C5H9MgBr

Industrial Production Methods: In industrial settings, the preparation of bromocyclopentylmagnesium follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the addition of reactants.

Chemical Reactions Analysis

Types of Reactions: Cyclopentylmagnesium Bromide undergoes several types of reactions, including:

Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.

Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, esters.

Solvents: Diethyl ether, tetrahydrofuran.

Conditions: Anhydrous conditions, inert atmosphere.

Major Products:

Alcohols: Formed from the reaction with carbonyl compounds.

Hydrocarbons: Formed from coupling reactions.

Scientific Research Applications

Cyclopentylmagnesium Bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of bromocyclopentylmagnesium involves its role as a nucleophile. The magnesium atom in the compound is highly electropositive, making the carbon atom attached to it highly nucleophilic. This nucleophilic carbon can attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds. The reaction typically proceeds through a transition state where the nucleophilic carbon forms a bond with the electrophilic center, followed by the collapse of the transition state to form the final product.

Comparison with Similar Compounds

Cyclopentylmagnesium Bromide is similar to other Grignard reagents, such as:

- Methylmagnesium bromide (CH3MgBr)

- Phenylmagnesium bromide (C6H5MgBr)

- Ethylmagnesium bromide (C2H5MgBr)

Uniqueness:

- Reactivity: this compound has a unique reactivity profile due to the cyclopentyl group, which can influence the steric and electronic properties of the reagent.

- Applications: Its specific structure makes it suitable for certain synthetic applications where other Grignard reagents may not be as effective.

By understanding the properties and applications of bromocyclopentylmagnesium, researchers can leverage its unique characteristics to advance their work in various fields of science and industry.

Biological Activity

Cyclopentylmagnesium bromide (CpMgBr) is an organometallic compound that serves as a Grignard reagent, widely utilized in organic synthesis. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by research findings and data tables.

This compound is synthesized by the reaction of cyclopentyl bromide with magnesium in anhydrous ether. The compound exhibits nucleophilic properties due to the presence of the Grignard reagent, making it a potent agent for various chemical reactions, including nucleophilic substitutions and additions.

The general reaction mechanism involves the formation of a carbon-magnesium bond, which allows the compound to react with electrophiles. This property is crucial in synthetic organic chemistry, particularly in the formation of carbon-carbon bonds.

Biological Activity and Applications

-

Cholinolytic Activity :

This compound has been studied for its cholinolytic properties. Research indicates that optical isomers derived from this compound exhibit varying degrees of biological potency. For instance, the (R-2) isomer showed greater cholinolytic activity compared to others in a series of synthesized compounds . -

Synthesis of Bioactive Compounds :

It has been employed in the synthesis of bioactive compounds, notably in iron-catalyzed reactions. This compound demonstrated higher yields in synthesizing α-aryl carboxylic acids from styrene derivatives when compared to ethylmagnesium bromide, although it exhibited lower regioselectivity . This indicates its potential utility in pharmaceutical applications. -

Reactivity Studies :

The reactivity of cyclopentyl bromide with magnesium has been extensively studied to understand the kinetics and mechanisms involved in Grignard reagent formation. The rate of reaction is influenced by solvent viscosity and polarity, which are critical factors in optimizing synthetic pathways .

Table 1: Summary of Biological Activities

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Cholinolytic potency varies among optical isomers | (R-2) > (I) > (S-1) > (R-1) > (S-2) |

| Study 2 | Higher yields in α-aryl carboxylic acid synthesis compared to EtMgBr | 74-78% yield; lower regioselectivity (α:β 13:1) |

| Study 3 | Kinetics of cyclopentyl bromide with magnesium | Reaction rate dependent on solvent viscosity |

Safety and Toxicological Information

This compound poses several hazards due to its reactivity:

- Flammability : It reacts violently with water, producing flammable gases.

- Toxicity : Classified as harmful upon ingestion or skin contact; it can cause severe burns and eye damage .

- Handling Precautions : Recommended to use appropriate personal protective equipment and handle under inert atmospheres.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling Cyclopentylmagnesium Bromide in laboratory settings?

this compound is highly reactive and flammable. Key precautions include:

- Avoid moisture/air exposure : Use inert atmospheres (argon/nitrogen) and dry solvents. Reacts violently with water, releasing flammable gases (e.g., methane) .

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods to prevent inhalation of vapors .

- Storage : Store in sealed, air-tight containers under inert gas at temperatures below 25°C. Avoid contact with oxidizers or acids .

- Emergency measures : For spills, use inert adsorbents (e.g., sand) and avoid aqueous cleanup. In case of skin contact, rinse immediately with water and seek medical attention due to risk of severe burns .

| Hazard Category | GHS Classification | Mitigation Strategy |

|---|---|---|

| Flammability | Category 2 | Store away from ignition sources |

| Water Reactivity | Category 1 | Use moisture-free glassware |

| Toxicity | Acute Oral (Cat. 4) | Avoid ingestion; use PPE |

Q. What are the standard synthetic routes for this compound, and how is purity validated?

this compound is typically prepared via Grignard reaction:

- Synthesis : React cyclopentyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. The reaction is exothermic and requires controlled addition to prevent overheating .

- Purity validation :

- Titration : Use Karl Fischer titration to confirm absence of moisture.

- Spectroscopy : Employ H NMR to verify the absence of unreacted cyclopentyl bromide (expected singlet for Mg-bound cyclopentyl group at δ 1.5–2.0 ppm) .

- Yield optimization : Maintain magnesium activation by using freshly polished metal and avoiding halide impurities .

Q. How does solvent choice influence the reactivity of this compound?

Solvent polarity and coordination ability significantly affect reaction kinetics:

- THF vs. diethyl ether : THF’s higher polarity stabilizes the Grignard reagent, enhancing nucleophilicity. Reactions in THF often proceed faster but may require lower temperatures to control exothermicity .

- Compatibility : Avoid protic solvents (e.g., alcohols) and chlorinated solvents (risk of side reactions). Use anhydrous conditions to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound-mediated cross-coupling reactions?

Key optimization parameters include:

- Temperature : Lower temperatures (−20°C to 0°C) reduce side reactions (e.g., β-hydride elimination). For stereoselective couplings, use slow reagent addition .

- Catalyst selection : Nickel or palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency with aryl halides. Monitor catalyst loading to avoid excess metal residues .

- Substrate compatibility : Electron-deficient substrates react faster. For sterically hindered partners, increase reaction time or temperature .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −20°C to 25°C | Higher yields at lower temps |

| Catalyst Loading | 1–5 mol% | Balances cost and efficiency |

| Reaction Time | 2–24 hours | Longer times for bulky substrates |

Q. What analytical techniques are most effective for characterizing this compound and detecting impurities?

- Quantitative NMR (H, C) : Identify residual solvents (e.g., THF) or unreacted cyclopentyl bromide. Integration of Mg-bound cyclopentyl protons confirms purity .

- GC-MS : Detect volatile byproducts (e.g., cyclopentane from hydrolysis). Use headspace sampling to avoid decomposition .

- Elemental analysis : Validate Mg and Br content (theoretical Mg: 14.0%, Br: 46.2%) .

Q. How do atmospheric conditions affect the stability of this compound, and what mitigation strategies are recommended?

- Humidity : Hydrolysis generates cyclopentane and Mg(OH)Br, reducing reagent activity. Use molecular sieves or continuous inert gas purging .

- Oxygen exposure : Promotes oxidation, forming Mg oxides. Store solutions under argon with septum-sealed vials .

- Long-term stability : Solutions in THF degrade by ~5% per month at 4°C. Prepare fresh solutions for critical reactions .

| Degradation Pathway | Trigger | Mitigation |

|---|---|---|

| Hydrolysis | HO | Use anhydrous solvents |

| Oxidation | O | Maintain inert atmosphere |

| Thermal decomposition | >40°C | Control exothermic steps |

Q. Methodological Guidelines

Properties

IUPAC Name |

magnesium;cyclopentane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.BrH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPXNLAYOWCGCW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067756 | |

| Record name | Magnesium, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33240-34-5 | |

| Record name | Magnesium, bromocyclopentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033240345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bromocyclopentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium, bromocyclopentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclopentylmagnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.